1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone
Description
This compound features a benzo[g]indazole core substituted with a 7-methoxy group and a 4-nitrophenyl moiety at position 2. The nitro group confers electron-withdrawing properties, influencing electronic distribution and biological activity. Its synthesis likely involves cyclocondensation of hydrazine derivatives with ketone precursors, followed by purification via techniques like column chromatography .
Properties
IUPAC Name |
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(24)22-20(13-3-6-15(7-4-13)23(25)26)18-9-5-14-11-16(27-2)8-10-17(14)19(18)21-22/h3-4,6-8,10-11,18,20H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHGKZVJRYDEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Nitration of the Phenyl Ring: The nitration of the phenyl ring is typically achieved using nitric acid and sulfuric acid.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, leading to anticancer effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations in Benzo[g]indazole Derivatives
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to phenyl (electron-neutral) or 4-fluorophenyl (weakly electron-withdrawing) substituents. This may improve binding to targets like enzymes or receptors .
- Amino vs. Nitro Groups: Compound 17a (6-amino) shows reduced molecular weight and altered solubility compared to nitro-substituted analogs. Amino groups often enhance aqueous solubility, which could improve bioavailability .
Physicochemical Properties
- Melting Points: Amino-substituted 17a has a higher melting point (185–187°C) than most nitro analogs, likely due to hydrogen bonding .
- Spectral Data : ¹H-NMR of 17a reveals distinct shifts for NH₂ (δ 4.62) and methoxy groups (δ 3.82–3.84), aiding structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
